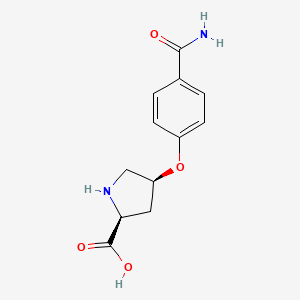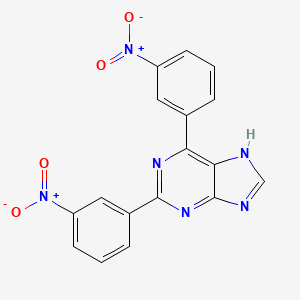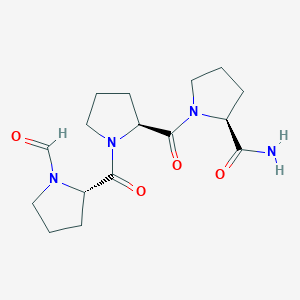![molecular formula C13H12N4OS B12612828 N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine CAS No. 917907-17-6](/img/structure/B12612828.png)
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the substitution of the chlorine atoms with 2-methoxypyridine-3-amine in the presence of a base such as N,N-dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Mécanisme D'action
The mechanism of action of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of specific enzymes or receptors. For instance, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)pyrimidin-2-amine: Known for its CDK inhibitory activity.
N-phenylpyrimidin-2-amine: Another CDK inhibitor with similar biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Exhibits antimicrobial and anticancer properties.
Uniqueness
N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the methoxypyridine moiety, which may enhance its binding affinity and selectivity for specific molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
917907-17-6 |
|---|---|
Formule moléculaire |
C13H12N4OS |
Poids moléculaire |
272.33 g/mol |
Nom IUPAC |
N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12N4OS/c1-8-6-19-13-10(8)11(15-7-16-13)17-9-4-3-5-14-12(9)18-2/h3-7H,1-2H3,(H,15,16,17) |
Clé InChI |
SCQBBUCNHRKAEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC=NC(=C12)NC3=C(N=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
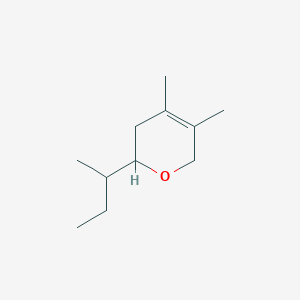
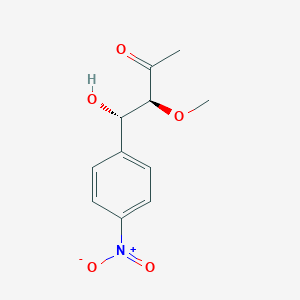
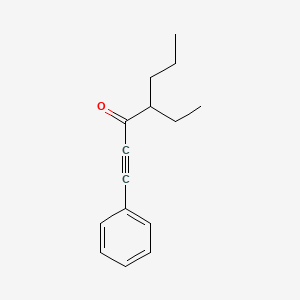
![N-[3-(Aminomethyl)phenyl]-1,3-thiazolidine-3-carboxamide](/img/structure/B12612775.png)
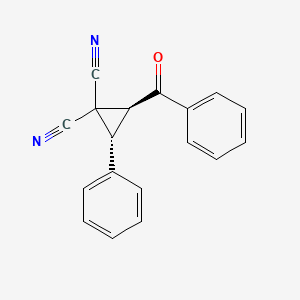
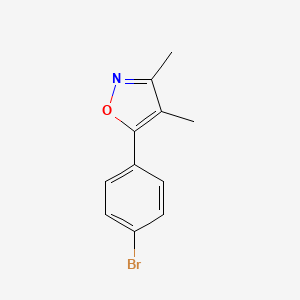
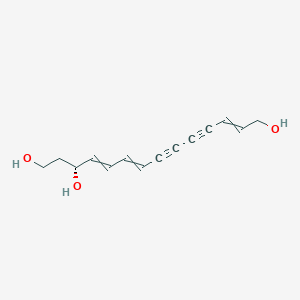
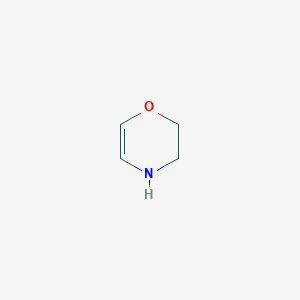

![2-Anilino-5-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-4(5H)-one](/img/structure/B12612811.png)
